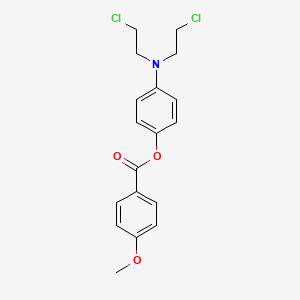
p-(Bis(2-chloroethyl)amino)phenyl p-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-(Bis(2-chloroethyl)amino)phenyl p-methoxybenzoate: is a synthetic organic compound that belongs to the class of aromatic esters It is characterized by the presence of a p-methoxybenzoate ester group and a bis(2-chloroethyl)amino group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-(Bis(2-chloroethyl)amino)phenyl p-methoxybenzoate typically involves the following steps:
Formation of p-(Bis(2-chloroethyl)amino)phenol: This intermediate is prepared by reacting p-aminophenol with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide.
Esterification: The p-(Bis(2-chloroethyl)amino)phenol is then esterified with p-methoxybenzoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC) or thionyl chloride to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohols and corresponding reduced esters.
Substitution: Derivatives with various nucleophiles replacing the chlorine atoms.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology and Medicine:
- Investigated for its potential as an antineoplastic agent due to its structural similarity to known chemotherapeutic agents.
- Explored for its ability to interact with biological macromolecules and disrupt cellular processes.
Industry:
- Potential applications in the development of new materials with specific chemical properties.
- Used in research for the development of novel pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of p-(Bis(2-chloroethyl)amino)phenyl p-methoxybenzoate involves its ability to form covalent bonds with nucleophilic sites in biological macromolecules. The bis(2-chloroethyl)amino group can alkylate DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy.
Comparison with Similar Compounds
Chlorambucil: A chemotherapy drug with a similar bis(2-chloroethyl)amino group.
Melphalan: Another alkylating agent used in cancer treatment.
Cyclophosphamide: A widely used chemotherapeutic agent with alkylating properties.
Uniqueness:
- The presence of the p-methoxybenzoate ester group distinguishes p-(Bis(2-chloroethyl)amino)phenyl p-methoxybenzoate from other similar compounds.
- This unique structure may confer different reactivity and biological activity, making it a valuable compound for further research and development.
Properties
CAS No. |
22953-57-7 |
|---|---|
Molecular Formula |
C18H19Cl2NO3 |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
[4-[bis(2-chloroethyl)amino]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C18H19Cl2NO3/c1-23-16-6-2-14(3-7-16)18(22)24-17-8-4-15(5-9-17)21(12-10-19)13-11-20/h2-9H,10-13H2,1H3 |
InChI Key |
HYSSJKYEXPISGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















